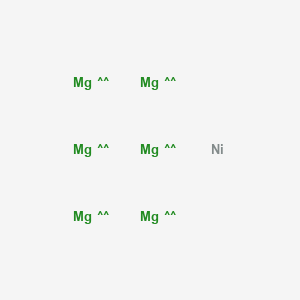
Magnesium--nickel (6/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–nickel (6/1) is a compound consisting of magnesium and nickel in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high strength, while nickel contributes to the compound’s stability and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium–nickel (6/1) can be synthesized through various methods, including mechanical alloying and high-temperature solid-state reactions. One common method involves ball milling magnesium and nickel powders under an inert atmosphere to prevent oxidation. The powders are mixed in the desired ratio and subjected to mechanical milling, which induces solid-state reactions and forms the compound .
Industrial Production Methods: In industrial settings, the compound can be produced using the Pidgeon process, which involves the reduction of magnesium oxide with silicon in the presence of nickel. The process is carried out at high temperatures, typically around 1200°C, in a vacuum or inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at elevated temperatures, forming magnesium oxide and nickel oxide.
Reduction: It can be reduced using hydrogen gas at high temperatures, resulting in the formation of magnesium hydride and nickel metal.
Substitution: The compound can undergo substitution reactions with halogens, forming magnesium halides and nickel halides.
Major Products Formed:
- Oxidation: Magnesium oxide and nickel oxide
- Reduction: Magnesium hydride and nickel metal
- Substitution: Magnesium halides and nickel halides
Applications De Recherche Scientifique
Magnesium–nickel (6/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which magnesium–nickel (6/1) exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. The presence of nickel enhances the compound’s stability and resistance to deactivation, while magnesium contributes to its lightweight and high reactivity .
Comparaison Avec Des Composés Similaires
- Magnesium–copper (6/1)
- Magnesium–zinc (6/1)
- Magnesium–aluminum (6/1)
Comparison: Magnesium–nickel (6/1) is unique due to its combination of lightweight and high strength, along with excellent corrosion resistance. Compared to magnesium–copper (6/1), it offers better stability and resistance to oxidation. Magnesium–zinc (6/1) has similar properties but is less effective as a catalyst. Magnesium–aluminum (6/1) is lighter but lacks the same level of corrosion resistance and catalytic activity .
Propriétés
Numéro CAS |
237081-55-9 |
|---|---|
Formule moléculaire |
Mg6Ni |
Poids moléculaire |
204.53 g/mol |
InChI |
InChI=1S/6Mg.Ni |
Clé InChI |
NNGZJIVLMLYHQV-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
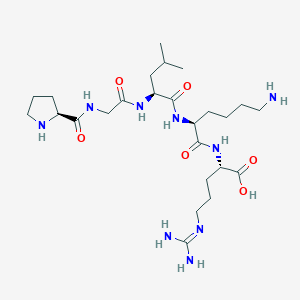

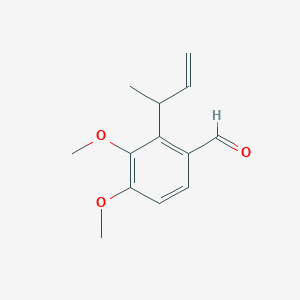
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
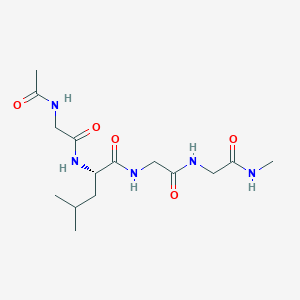
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
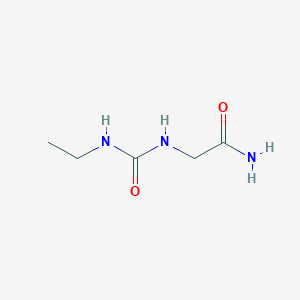
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
